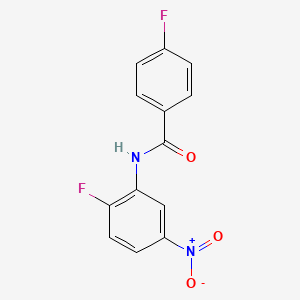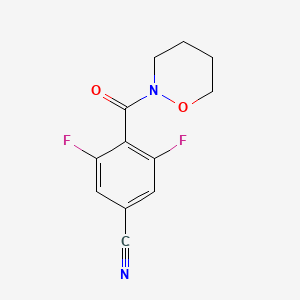
4-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide is an organic compound with the molecular formula C13H8F2N2O3 It is a derivative of benzamide, characterized by the presence of fluorine and nitro groups on the aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide typically involves the reaction of 4-fluorobenzoyl chloride with 2-fluoro-5-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The fluorine atoms on the aromatic rings can be substituted by nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.
Oxidation: The compound can be oxidized under strong oxidative conditions, although specific oxidation reactions for this compound are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 4-fluoro-N-(2-fluoro-5-aminophenyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
4-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of fluorine and nitro groups can enhance the compound’s interaction with biological targets.
Medicine: Explored for its potential as a pharmaceutical agent. Its structural features may contribute to its activity against specific diseases.
Industry: Utilized in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 4-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to its molecular targets, while the nitro group may contribute to its reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-fluoro-N-(2-fluoro-5-aminophenyl)benzamide: A reduced form of the compound with an amino group instead of a nitro group.
2-fluoro-5-nitrophenyl isocyanate: A related compound with an isocyanate functional group.
Uniqueness
4-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide is unique due to the combination of fluorine and nitro groups on the aromatic rings. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
IUPAC Name |
4-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2O3/c14-9-3-1-8(2-4-9)13(18)16-12-7-10(17(19)20)5-6-11(12)15/h1-7H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKKAHTWGDQKDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3S,4S)-N-[1-(3,5-dimethylphenyl)-5-methylpyrazol-3-yl]-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxamide](/img/structure/B7671602.png)
![N-(4-acetamidophenyl)-2-[[4-(difluoromethoxy)phenyl]methyl-methylamino]acetamide](/img/structure/B7671606.png)
![2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]-1-(oxazinan-2-yl)ethanone](/img/structure/B7671612.png)

![N-[1-(3-chlorophenyl)-5-methylpyrazol-3-yl]-3-ethyl-4-oxoimidazolidine-1-carboxamide](/img/structure/B7671628.png)


![N-[2-methyl-1-[4-(trifluoromethyl)phenyl]propan-2-yl]-2-(tetrazol-1-yl)acetamide](/img/structure/B7671655.png)
![N-[2-methyl-1-[4-(trifluoromethyl)phenyl]propan-2-yl]pyridazine-4-carboxamide](/img/structure/B7671658.png)
![1-[2-(3,4-Difluorophenyl)ethyl]-3-(2-imidazo[1,2-a]pyridin-2-ylethyl)urea](/img/structure/B7671662.png)
![6-chloro-N-[2-(1,3-thiazol-4-yl)ethyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B7671665.png)
![N-[2-(propylamino)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B7671677.png)
![N-tert-butyl-2-[[5-(diethylsulfamoyl)pyridin-2-yl]amino]acetamide](/img/structure/B7671682.png)
![4-[(3-Chloro-4-fluorophenyl)methylamino]-2-fluorobenzamide](/img/structure/B7671688.png)
